![molecular formula C14H11N3O3 B13715874 Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring fused with an imidazole moiety
Vorbereitungsmethoden
The synthesis of Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring.
Functionalization: The isoxazole ring is then functionalized with the imidazole moiety.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also participate in various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: This compound has a methoxy group instead of an imidazole moiety.
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: This compound features a chlorine atom in place of the imidazole moiety.
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: This compound has a fluorine atom instead of the imidazole moiety.
The uniqueness of this compound lies in its imidazole moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H11N3O3 |
---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
methyl 5-(4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-19-14(18)12-8-13(20-16-12)10-2-4-11(5-3-10)17-7-6-15-9-17/h2-9H,1H3 |
InChI-Schlüssel |
BDEIRKVRWUITQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.